REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[C:9]([F:15])([F:14])[CH2:8][N:7](CC3C=CC(OC)=CC=3)[C:6]=2[N:25]=1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[C:9]([F:15])([F:14])[CH2:8][NH:7][C:6]=2[N:25]=1
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Name
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2-chloro-7,7-difluoro-9-(4-methoxy-benzyl)-5-methyl-5,7,8,9-tetrahydro-pyrimido[4,5-b][1,4]diazepin-6-one
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Quantity
|
0.3 g
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Type
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reactant
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Smiles
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ClC=1N=CC2=C(N(CC(C(N2C)=O)(F)F)CC2=CC=C(C=C2)OC)N1
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Name
|
|
Quantity
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0.3 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
a small amount of methanol was added
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
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WASH
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Details
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washed with ether
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Name
|
|
Type
|
product
|
Smiles
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ClC=1N=CC2=C(NCC(C(N2C)=O)(F)F)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |